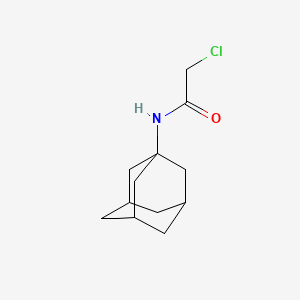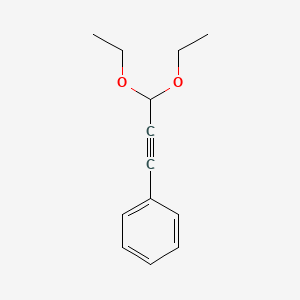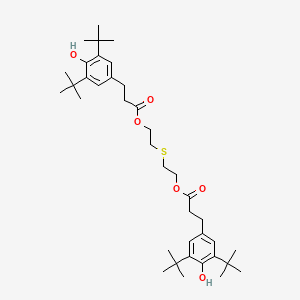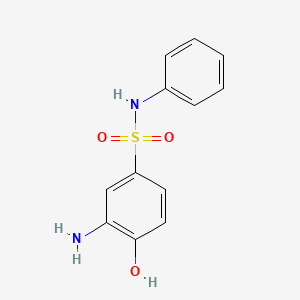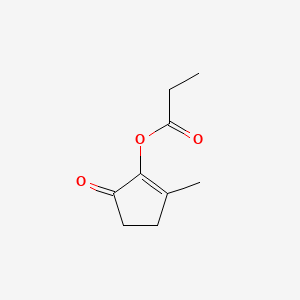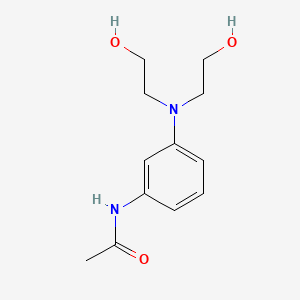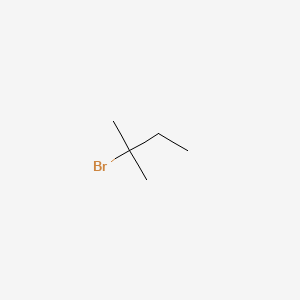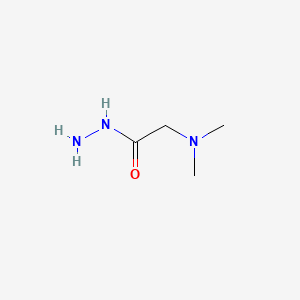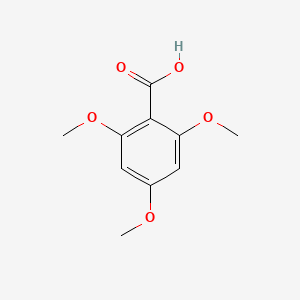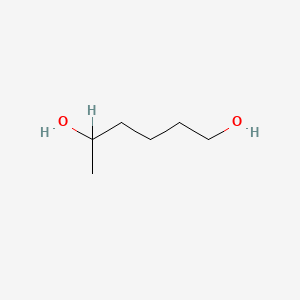
1,5-ヘキサンジオール
概要
説明
1,5-Hexanediol, also known as hexane-1,5-diol, is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is commonly used in the production of polymers, coatings, adhesives, and plasticizers. The compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms in a six-carbon chain, making it a diol.
科学的研究の応用
1,5-Hexanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of polyesters and polyurethanes.
Biology: It is used in the preparation of hydrogels and as a cryoprotectant in biological samples.
Medicine: It is used in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
Target of Action
1,5-Hexanediol, also known as Hexane-1,5-diol, is a fatty alcohol . The primary targets of 1,5-Hexanediol are biomolecular condensates . These condensates are dynamic compartments in living cells that concentrate multiple proteins and nucleic acids . They play a crucial role in various cellular processes such as transcriptional control, stress response, protein quality control, and DNA replication .
Mode of Action
1,5-Hexanediol interacts with its targets, the biomolecular condensates, by disrupting weak hydrophobic protein-protein or protein-RNA interactions . This disruption is often referred to as “droplet melting activity” and is used to elucidate the formation process of cytoplasmic/nuclear condensates/bodies .
Biochemical Pathways
The disruption of biomolecular condensates by 1,5-Hexanediol affects the 3D chromatin organization in cells . This results in changes in long-range interactions, compartmentalization, A-A interactions, B-to-A compartment switch, and TAD (Topologically Associating Domains) reorganization . Furthermore, the long-range interactions between condensate-component-enriched regions are markedly weakened following 1,5-Hexanediol treatment .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 1,5-Hexanediol is currently unknown .
Result of Action
The action of 1,5-Hexanediol results in molecular and cellular effects such as the dissolution of biomolecular condensates, changes in 3D chromatin organization, and weakening of long-range interactions . These changes can affect various cellular processes, potentially altering cell function.
生化学分析
Biochemical Properties
It is known that 1,5-Hexanediol has a molecular weight of 118.1742
Cellular Effects
It is known that related compounds, such as 1,6-Hexanediol, can have significant effects on cellular processes . For example, 1,6-Hexanediol has been shown to disrupt biomolecular condensates, which are involved in multiple cellular processes, such as transcriptional control and DNA replication
Molecular Mechanism
Studies on related compounds, such as 1,6-Hexanediol, suggest that these compounds may exert their effects by interfering with weak hydrophobic protein-protein or protein-RNA interactions
Temporal Effects in Laboratory Settings
Studies on related compounds, such as 1,6-Hexanediol, suggest that the effects of these compounds can vary over time . For example, short-term exposure to 1,6-Hexanediol was found to dissolve biomolecular condensates, while long-term exposure caused aberrant aggregation without affecting cell viability
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Hexanediol can be synthesized through various methods. One common laboratory method involves the reduction of adipates with lithium aluminium hydride. Another method includes the esterification of carboxylic acids such as glutaric acid, adipic acid, and 6-hydroxycaproic acid with alcohols like methanol, ethanol, or butanol, followed by hydrogenation of the esterified product in the presence of a copper-containing catalyst .
Industrial Production Methods: Industrially, 1,5-Hexanediol is often produced as a by-product in the production of caprolactam and 1,6-hexanediol from benzene. This process involves multiple reaction steps, including oxidation, esterification, and hydrogenation, to achieve high yields while controlling catalyst deterioration .
化学反応の分析
Types of Reactions: 1,5-Hexanediol undergoes typical reactions of alcohols, including:
Oxidation: It can be oxidized to form hexane-1,5-dial or hexane-1,5-dioic acid.
Reduction: It can be reduced to form hexane.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) is commonly used for reduction.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Hexane-1,5-dial, hexane-1,5-dioic acid.
Reduction: Hexane.
Substitution: Hexane-1,5-diol esters or ethers.
類似化合物との比較
1,6-Hexanediol: Similar to 1,5-Hexanediol but with hydroxyl groups on the first and sixth carbon atoms.
1,4-Butanediol: A shorter chain diol with hydroxyl groups on the first and fourth carbon atoms.
1,5-Pentanediol: A similar diol with a five-carbon chain.
Uniqueness: 1,5-Hexanediol is unique due to its specific chain length and the position of its hydroxyl groups, which confer distinct physical and chemical properties. It has a higher boiling point and greater solubility in water compared to shorter chain diols like 1,4-butanediol. Its specific structure makes it particularly useful in the synthesis of certain polymers and as a cryoprotectant .
特性
IUPAC Name |
hexane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGBIALRHLALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870799 | |
| Record name | Hexane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-40-5 | |
| Record name | 1,5-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




